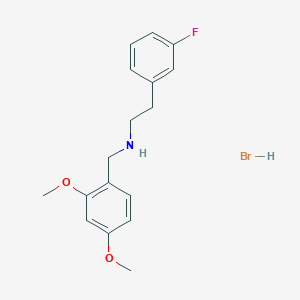
(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride is an organic compound with a unique structure that includes an allyl group, a chlorine atom, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride typically involves the reaction of allylamine with 3-chloro-2-butenal under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is continuously extracted and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted amines or alcohols.
Scientific Research Applications
(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Allyl-3-chloro-2-buten-1-amine: Lacks the hydrochloride group but has similar structural features.
N-Allyl-2-buten-1-amine: Lacks the chlorine atom but has similar structural features.
3-Chloro-2-buten-1-amine: Lacks the allyl group but has similar structural features.
Uniqueness
(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride is unique due to the presence of both the allyl group and the chlorine atom, which confer specific chemical reactivity and biological activity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
436099-57-9 |
|---|---|
Molecular Formula |
C7H13Cl2N |
Molecular Weight |
182.09 g/mol |
IUPAC Name |
3-chloro-N-prop-2-enylbut-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C7H12ClN.ClH/c1-3-5-9-6-4-7(2)8;/h3-4,9H,1,5-6H2,2H3;1H |
InChI Key |
NSIKCGRFMBIWGD-UHFFFAOYSA-N |
SMILES |
CC(=CCNCC=C)Cl.Cl |
Isomeric SMILES |
C/C(=C/CNCC=C)/Cl.Cl |
Canonical SMILES |
CC(=CCNCC=C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrobromide](/img/structure/B6352068.png)

amine hydrobromide](/img/structure/B6352077.png)



amine hydrobromide](/img/structure/B6352108.png)




![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/structure/B6352142.png)
![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B6352158.png)

